6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
CAS No.: 299418-90-9
VCID: VC7362891
Molecular Formula: C30H21Br2N3O4
Molecular Weight: 647.323
* For research use only. Not for human or veterinary use.

Description |
Key Functional Groups:
Potential ApplicationsBased on its structure, this compound could be explored in:
Synthesis PathwaysAlthough specific synthesis details were not found in the results, the compound's preparation likely involves:
Analytical CharacterizationTo confirm the structure, typical characterization techniques would include:
Hypothetical Biological ActivityGiven its structural elements:
Data Table: Key Features
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CAS No. | 299418-90-9 | ||||||||||||
Product Name | 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one | ||||||||||||
Molecular Formula | C30H21Br2N3O4 | ||||||||||||
Molecular Weight | 647.323 | ||||||||||||
IUPAC Name | 6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | ||||||||||||
Standard InChI | InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36) | ||||||||||||
Standard InChIKey | ULAXMJMTEYXEQN-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 | ||||||||||||
Solubility | not available | ||||||||||||
Last Modified | Aug 19 2023 |
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